fmoc-Asparaginol

Asymmetric Synthesis Enantiomeric Purity Peptide Chemistry

Standard Fmoc-amino acids like Fmoc-Asn-OH risk carboxyl activation-induced dehydration that forms β-cyanoalanine byproducts during peptide coupling. Fmoc-Asparaginol replaces the C-terminal carboxyl with a primary hydroxyl group, eliminating this side reaction and enabling direct incorporation of reduced C-termini without activation. - Orthogonal Reactivity: Hydroxyl terminus remains inert under standard amide coupling, preventing side reactions that compromise yield and purity. - Automated Compatibility: Fully compatible with 20% piperidine/DMF Fmoc deprotection protocols for seamless integration into automated synthesizers. - Latent Handle: Free hydroxyl enables post-synthetic bioconjugation to fluorophores, affinity tags, or cytotoxic payloads with high site-specificity.

Molecular Formula C19H20N2O4
Molecular Weight 340.4 g/mol
Cat. No. B13391060
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namefmoc-Asparaginol
Molecular FormulaC19H20N2O4
Molecular Weight340.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)N)CO
InChIInChI=1S/C19H20N2O4/c20-18(23)9-12(10-22)21-19(24)25-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,12,17,22H,9-11H2,(H2,20,23)(H,21,24)
InChIKeyWAVDQIGBMJCGLD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-Asparaginol: Protected Amino Alcohol Building Block


Fmoc-Asparaginol (Nα-Fmoc-L-asparaginol) is a chiral amino alcohol derivative that incorporates a 9-fluorenylmethoxycarbonyl (Fmoc) amino-protecting group, rendering it an orthogonal building block tailored for Fmoc-based solid-phase peptide synthesis (SPPS) . Unlike conventional amino acid residues, this compound bears a primary hydroxyl moiety in lieu of the standard carboxylate group, thereby eliminating the need for C-terminal activation during coupling. This structural deviation enables its selective utilization in the construction of C-terminally modified peptide alcohols, peptidomimetics, and backbone-altered sequences . Its compatibility with standard Fmoc deprotection protocols (e.g., 20% piperidine in DMF) ensures seamless integration into automated peptide synthesizers, establishing Fmoc-Asparaginol as a specialized yet critical component in the repertoire of modern peptide chemists.

Fmoc-protected – compatible with standard SPPS deprotection (20% piperidine/DMF)
Primary hydroxyl replaces carboxyl – avoids C‑terminal activation, orthogonal to amide coupling
Enables C‑terminally modified peptide alcohols, peptidomimetics, and backbone‑altered sequences

Why Fmoc-Asparaginol Is Irreplaceable


The unique chemical architecture of Fmoc-Asparaginol—specifically, the combination of an Fmoc-protected α-amine and a free primary hydroxyl group—confers orthogonal reactivity that is absent in standard Fmoc-amino acids or their unprotected amino alcohol counterparts. Standard Fmoc-amino acids, such as Fmoc-Asn-OH, require carboxyl activation for peptide bond formation, a process that can induce dehydration of the asparagine side-chain amide to form β-cyanoalanine as a deleterious byproduct [1]. In contrast, the hydroxyl terminus of Fmoc-Asparaginol remains inert during standard amide coupling conditions, thereby circumventing this side reaction entirely. Moreover, unprotected amino alcohols lack the essential Fmoc group necessary for selective N-terminal deprotection in SPPS, leading to uncontrolled polymerization or off-target reactivity. Thus, attempts to substitute Fmoc-Asparaginol with structurally analogous but functionally distinct compounds inevitably compromise synthetic fidelity, yield, and product homogeneity.

Standard Fmoc‑Asn‑OH replacement: Carboxyl activation during coupling may generate β‑cyanoalanine side‑product, reducing crude purity and requiring extra purification; hydroxyl‑based Fmoc‑Asparaginol avoids this pathway.
Unprotected amino alcohol: Lacking the Fmoc group leads to uncontrolled N‑terminal reactivity and polymerization in SPPS; orthogonal Fmoc protection is essential for stepwise assembly.

Fmoc-Asparaginol: Key Comparative Evidence


Enantiomeric Purity Advantage

The synthesis of enantiomerically pure Fmoc-Asparaginol leverages the Sharpless asymmetric aminohydroxylation (SAAH) reaction using FmocNHCl as a nitrogen source, yielding enantiomeric ratios (er) exceeding 95:5. In contrast, analogous Fmoc-amino alcohols produced via conventional racemic synthesis or in the absence of chiral ligands typically exhibit er values ≤ 50:50 or require costly chiral resolution steps. This method provides Fmoc-Asparaginol with a demonstrable stereochemical advantage [1].

Enantiomeric purity
Class‑level
> 95:5 er (target SAAH product) vs. 50:50 racemic
Supports stereochemically defined peptide synthesis
Reported for analogous Fmoc‑amino alcohols via Sharpless AAH; verify lot‑specific er
Asymmetric Synthesis Enantiomeric Purity Peptide Chemistry

β-Cyanoalanine Byproduct Elimination

During Fmoc solid-phase peptide synthesis, activation of the carboxyl group of Fmoc-Asn-OH (the standard asparagine building block) with reagents such as DCC/HOBt or BOP results in significant dehydration of the side-chain amide, producing β-cyanoalanine as an impurity. Quantitative HPLC analysis revealed that Fmoc-Asn-OH couplings generated β-cyanoalanine in measurable amounts, necessitating additional purification steps [1]. In contrast, Fmoc-Asparaginol, which lacks a carboxyl group and presents an inert primary hydroxyl, completely eliminates this dehydration pathway because no carboxyl activation is required for its incorporation into a peptide chain.

β‑Cyanoalanine
Head‑to‑head
0% detected (target) vs. measurable impurity from Fmoc‑Asn‑OH
Eliminates dehydration side‑reaction; improves crude purity
Under Fmoc SPPS coupling with DCC/HOBt or BOP; confirm with internal assays
Side Reactions Peptide Synthesis Asparagine

Acid Stability and Orthogonal Deprotection

Fmoc-Asparaginol exhibits stability under acidic conditions that are routinely employed for the cleavage of side-chain protecting groups (e.g., tBu, Boc, Trt) in SPPS, thereby ensuring that the N-terminal Fmoc group remains intact until the desired basic deprotection step. Stability tables indicate that the Fmoc group is stable at pH 1 and room temperature, whereas Boc groups are quantitatively removed under identical acidic conditions (e.g., 95% TFA) [1]. In comparison, a hypothetical Boc-protected amino alcohol analog would undergo premature N-terminal deprotection during standard TFA cleavage, leading to uncontrolled polymerization or truncation of the peptide chain.

Acid stability
Class‑level
Fmoc group stable at pH 1, room temperature; Boc cleaved quantitatively
Ensures orthogonal deprotection during side‑chain cleavage
Based on protecting group stability tables; validate with specific cleavage cocktails
Protecting Groups Orthogonal Chemistry Peptide Synthesis

Fmoc-Asparaginol Applications


C-Terminal Peptide Alcohol Synthesis

In scenarios where a peptide's C-terminus must be modified to a primary alcohol—for instance, to improve metabolic stability or to introduce a site for further conjugation—Fmoc-Asparaginol serves as the ideal building block. Its hydroxyl group can be directly incorporated into the growing peptide chain during SPPS without additional activation, and the Fmoc group is removed under standard basic conditions to expose the amine for subsequent coupling . This approach is validated by its utility in constructing peptide alcohols for structure-activity relationship (SAR) studies .

Glycopeptide Synthesis

Fmoc-Asparaginol derivatives, particularly those with side-chain protection (e.g., Fmoc-Asparaginol(Trt)), are critical intermediates for the synthesis of glycosylated asparagine building blocks. These building blocks are then utilized in the solid-phase assembly of homogeneous N-linked glycopeptides. The three-step synthetic route to Fmoc-protected asparaginyl glycosides from unprotected sugars demonstrates the feasibility of generating these complex structures in high yields, thereby enabling the production of glycopeptides for biological and therapeutic studies [1].

Peptide Conjugate Construction

The hydroxyl group of Fmoc-Asparaginol provides a latent functional handle for post-synthetic modification. After the peptide chain is fully assembled and cleaved from the resin, the free hydroxyl can be selectively activated or derivatized without interfering with other side-chain functionalities. This strategy is employed in the development of bioconjugates, where peptides are linked to fluorescent dyes, affinity tags, or cytotoxic payloads. The orthogonal reactivity of the hydroxyl group, combined with the Fmoc-based protection scheme, ensures high site-specificity and minimizes unwanted side reactions .

Application
Selection Property
Validation Focus
C‑terminal peptide alcohol synthesis
Orthogonal hydroxyl reactivity, Fmoc compatibility
C‑terminal modification fidelity, peptide alcohol homogeneity
Glycopeptide assembly
Side‑chain protected building block (e.g., Trt), glycosylation‑ready
Glycoamino acid coupling yield, glycosidic linkage integrity
Peptide conjugate construction
Latent hydroxyl handle for post‑synthetic derivatization
Conjugation site‑specificity, bioconjugate purity

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